

physical and chemical properties of 6-Bromo-2-(bromomethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

6-Bromo-2-(bromomethyl)-3fluoropyridine

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An In-depth Technical Guide to 6-Bromo-2-(bromomethyl)-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-(bromomethyl)-3-fluoropyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a pyridine core substituted with a bromine atom, a bromomethyl group, and a fluorine atom, offers multiple reaction sites for the construction of complex molecules. This unique combination of reactive moieties makes it a valuable intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical research. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting molecules, such as their basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design. This guide provides a comprehensive overview of the known physical and chemical properties of **6-Bromo-2-(bromomethyl)-3-fluoropyridine**, along with detailed experimental protocols and potential research applications.

Core Compound Properties



The fundamental physicochemical properties of **6-Bromo-2-(bromomethyl)-3-fluoropyridine** are summarized in the table below. It is important to note that while some properties have been experimentally determined and are available from commercial suppliers, others, such as the melting and boiling points, are not readily available in the public domain.

Property	Value	Source
Molecular Formula	C ₆ H ₄ Br ₂ FN	[1]
Molecular Weight	268.911 g/mol	[1]
CAS Number	1187836-89-0	[1]
Appearance	Not specified in literature	-
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in DMSO. A protocol for preparing a 2.5 mg/mL suspended solution in a vehicle of DMSO, PEG300, Tween-80, and saline is available.[2]	MedChemExpress

Spectral Data

While specific spectral data files for **6-Bromo-2-(bromomethyl)-3-fluoropyridine** are not publicly available, analytical data including ¹H NMR (Proton Nuclear Magnetic Resonance) and LCMS (Liquid Chromatography-Mass Spectrometry) are obtainable from commercial suppliers upon request. Based on the structure of the molecule, the following spectral characteristics can be anticipated:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the pyridine ring and a characteristic singlet for the methylene protons of the
bromomethyl group. The coupling patterns and chemical shifts of the aromatic protons will be
influenced by the positions of the bromine and fluorine substituents.



- 13C NMR: The carbon NMR spectrum will display signals for the five carbon atoms of the pyridine ring and one for the bromomethyl carbon. The chemical shifts will be indicative of the electronic environment of each carbon atom.
- Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br in approximately 1:1 natural abundance), resulting in prominent M, M+2, and M+4 peaks.

Chemical Properties and Reactivity

The reactivity of **6-Bromo-2-(bromomethyl)-3-fluoropyridine** is dictated by its three key functional groups:

- Bromomethyl Group: This group is highly susceptible to nucleophilic substitution reactions.
 The carbon atom of the CH₂Br group is electrophilic and will readily react with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions. This reactivity allows for the facile introduction of diverse side chains and the construction of larger molecular scaffolds.
- Bromo Group on the Pyridine Ring: The bromine atom at the 6-position of the pyridine ring is amenable to various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl structures.
- Fluoropyridine Core: The fluorine atom at the 3-position influences the electronic properties of the pyridine ring, generally making it more electron-deficient. This can affect the reactivity of the other substituents and the overall properties of the molecule. Fluorinated pyridines are known to have reduced basicity compared to their non-fluorinated analogs.[3]

Experimental Protocols

While a specific, detailed synthesis protocol for **6-Bromo-2-(bromomethyl)-3-fluoropyridine** is not explicitly described in the available literature, a plausible synthetic route can be devised based on general organic chemistry principles and published methods for related compounds.



Proposed Synthesis of 6-Bromo-2-(bromomethyl)-3-fluoropyridine

A potential synthetic pathway could start from a commercially available precursor, such as 6-bromo-3-fluoro-2-methylpyridine. The synthesis would involve the radical bromination of the methyl group.

Reaction Scheme:

N-Bromosuccinimide (NBS)
Azobisisobutyronitrile (AIBN)
Carbon tetrachloride (CCl4), Reflux

6-Bromo-3-fluoro-2-methylpyridine

6-Bromo-2-(bromomethyl)-3-fluoropyridine

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Caption: Proposed synthetic pathway for **6-Bromo-2-(bromomethyl)-3-fluoropyridine**.

Detailed Methodology:

- Materials:
 - 6-Bromo-3-fluoro-2-methylpyridine
 - N-Bromosuccinimide (NBS)
 - Azobisisobutyronitrile (AIBN)
 - Carbon tetrachloride (CCl₄), anhydrous
 - Saturated aqueous sodium bicarbonate solution
 - Brine
 - Anhydrous magnesium sulfate
 - Solvents for chromatography (e.g., hexane, ethyl acetate)
- Procedure:



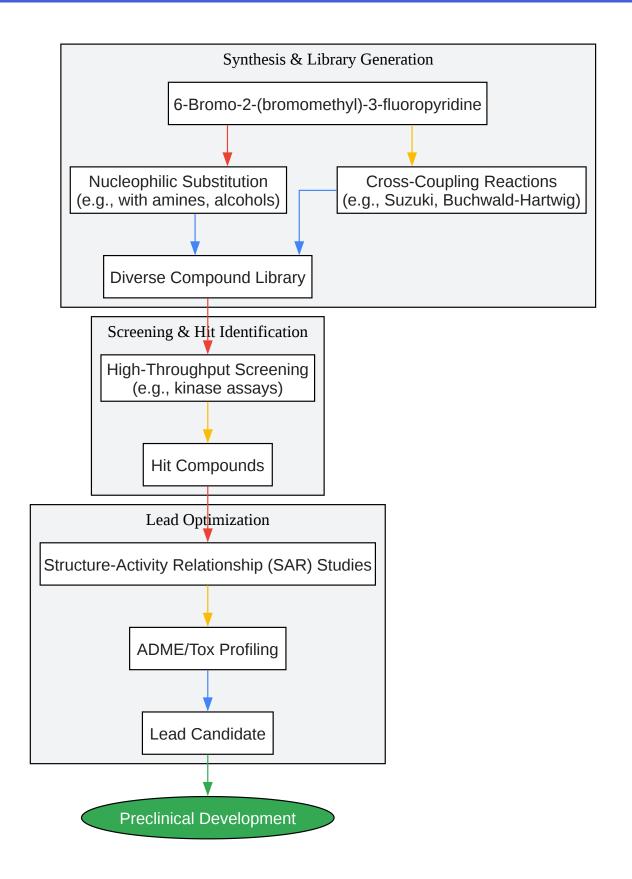
- To a solution of 6-bromo-3-fluoro-2-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
- 2. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- 3. Upon completion of the reaction, cool the mixture to room temperature and filter to remove the succinimide byproduct.
- 4. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
- 5. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- 6. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, **6-Bromo-2-(bromomethyl)-3-fluoropyridine**.
- Characterization:
 - Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Discovery

Halogenated pyridines are important scaffolds in medicinal chemistry. While there are no specific biological activities reported for **6-Bromo-2-(bromomethyl)-3-fluoropyridine**, its structural features suggest its potential as a key intermediate in the development of novel therapeutic agents. Similar pyridine-containing molecules have been investigated as kinase inhibitors and for their application in Proteolysis Targeting Chimeras (PROTACs).

The following diagram illustrates a logical workflow for utilizing **6-Bromo-2-(bromomethyl)-3-fluoropyridine** in a drug discovery program.





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Caption: A logical workflow for the application of **6-Bromo-2-(bromomethyl)-3-fluoropyridine** in drug discovery.

Safety and Handling

As with all halogenated organic compounds, **6-Bromo-2-(bromomethyl)-3-fluoropyridine** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Bromo-2-(bromomethyl)-3-fluoropyridine is a valuable and versatile synthetic intermediate with significant potential for application in the fields of medicinal chemistry and materials science. Its unique combination of reactive functional groups allows for the strategic and efficient synthesis of a wide array of complex molecules. While some of the fundamental physical properties of this compound are yet to be reported in the literature, its utility as a building block is evident from the reactivity of its constituent parts. This guide provides a foundation for researchers to understand and effectively utilize **6-Bromo-2-(bromomethyl)-3-fluoropyridine** in their synthetic endeavors.

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- To cite this document: BenchChem. [physical and chemical properties of 6-Bromo-2-(bromomethyl)-3-fluoropyridine]. BenchChem, [2025]. [Online PDF]. Available at:



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